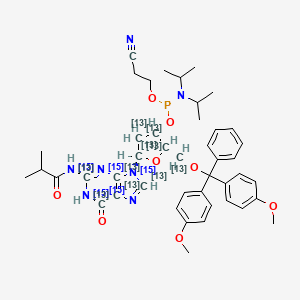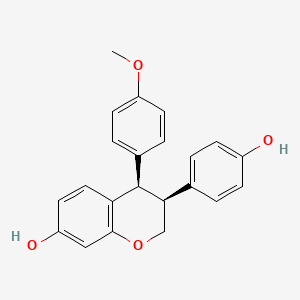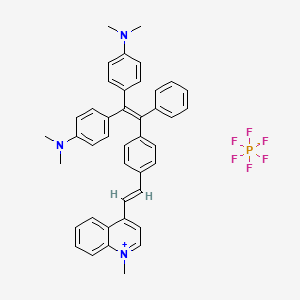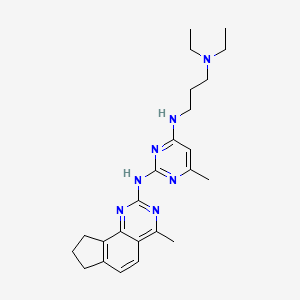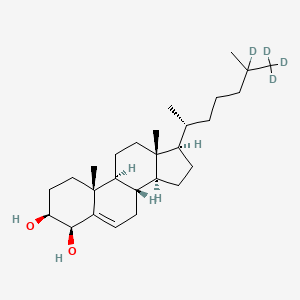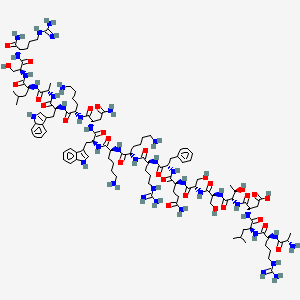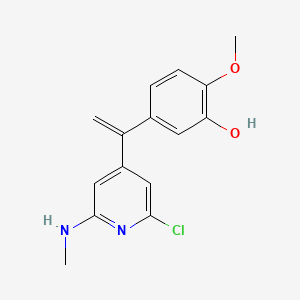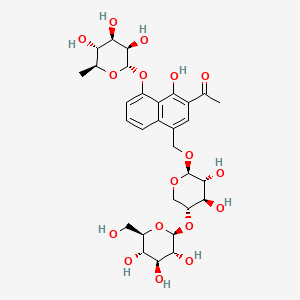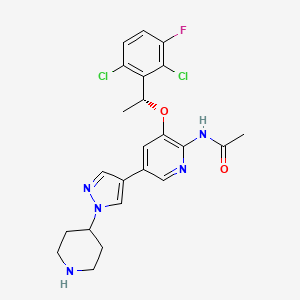
Unecritinib
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Unecritinib involves multiple steps, including the formation of key intermediates and their subsequent reactions under controlled conditions. The exact synthetic routes and reaction conditions are proprietary and not publicly disclosed in detail. it is known that the compound is synthesized through a series of chemical reactions involving selective tyrosine kinase receptor inhibitors .
Industrial Production Methods
Industrial production of this compound likely involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process would include rigorous quality control measures to meet pharmaceutical standards. Specific details on industrial production methods are not publicly available.
化学反应分析
Types of Reactions
Unecritinib undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and various catalysts. The conditions for these reactions are typically controlled to ensure the desired outcome, such as specific temperatures, pressures, and pH levels.
Major Products Formed
The major products formed from these reactions are intermediates that lead to the final active compound, this compound. The exact nature of these intermediates and products is proprietary.
科学研究应用
Unecritinib has several scientific research applications, including:
作用机制
Unecritinib exerts its effects by inhibiting specific tyrosine kinases, which are enzymes that facilitate the transfer of phosphate groups from ATP to specific substrates. This phosphorylation process is crucial for regulating various cellular activities, including cell division, metabolism, and apoptosis . By inhibiting tyrosine kinases, this compound disrupts aberrant signaling pathways that contribute to cancer progression. It also influences gene expression by modulating transcription factors and impacts protein function by interacting with various cellular proteins .
相似化合物的比较
Similar Compounds
Crizotinib: Another multi-tyrosine kinase inhibitor targeting ROS1, ALK, and c-MET.
Ceritinib: Targets ALK and is used in the treatment of ALK-positive NSCLC.
Alectinib: Another ALK inhibitor used in the treatment of ALK-positive NSCLC.
Uniqueness of Unecritinib
This compound is unique in its ability to target multiple tyrosine kinases, including ROS1, ALK, and c-MET, making it a versatile therapeutic agent for various cancers. Its efficacy in patients with brain metastases and its favorable safety profile further distinguish it from other similar compounds .
属性
CAS 编号 |
1418026-92-2 |
|---|---|
分子式 |
C23H24Cl2FN5O2 |
分子量 |
492.4 g/mol |
IUPAC 名称 |
N-[3-[(1R)-1-(2,6-dichloro-3-fluorophenyl)ethoxy]-5-(1-piperidin-4-ylpyrazol-4-yl)pyridin-2-yl]acetamide |
InChI |
InChI=1S/C23H24Cl2FN5O2/c1-13(21-18(24)3-4-19(26)22(21)25)33-20-9-15(10-28-23(20)30-14(2)32)16-11-29-31(12-16)17-5-7-27-8-6-17/h3-4,9-13,17,27H,5-8H2,1-2H3,(H,28,30,32)/t13-/m1/s1 |
InChI 键 |
HBWSXXBJOQKNBL-CYBMUJFWSA-N |
手性 SMILES |
C[C@H](C1=C(C=CC(=C1Cl)F)Cl)OC2=C(N=CC(=C2)C3=CN(N=C3)C4CCNCC4)NC(=O)C |
规范 SMILES |
CC(C1=C(C=CC(=C1Cl)F)Cl)OC2=C(N=CC(=C2)C3=CN(N=C3)C4CCNCC4)NC(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


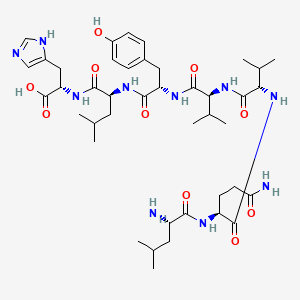
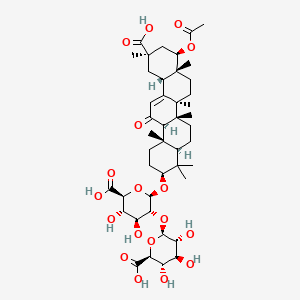
![N-(4-{3-[2-(methylcarbamoyl)ethyl]-5-[4'-(trifluoromethyl)-[1,1'-biphenyl]-4-yl]-1H-pyrazol-1-yl}phenyl)prop-2-ynamide](/img/structure/B15139458.png)

